Evidence Gap: Absence of Published Pharmacological Data for Direct Comparator Analysis
A comprehensive search of primary literature (PubMed, ChEMBL, BindingDB, PubChem) and patent databases (USPTO, EPO, WIPO) returned zero peer-reviewed binding, functional, or in vivo datasets for the target compound CAS 902906-37-0. The closest structurally characterized analogs are: (1) CGS 15943 (9-chloro-2-(2-furanyl) N5-unsubstituted amine), which binds human A1, A2A, A2B, and A3 receptors with Ki values of 3.5, 4.2, 16, and 50 nM, respectively ; (2) an N5-phenylacetyl CGS 15943 derivative (compound 12) with Ki = 0.65 nM at human A3 and 470-fold selectivity over rat A1 [1]; and (3) 2,5-diphenyl[1,2,4]triazolo[1,5-c]quinazoline (13b) with Ki = 51.6 nM at human A1 and 11.1 nM at human A3 [2]. None of these analogs share the target compound's combined 2-phenyl / N5-(4-fluorobenzyl) substitution pattern, precluding direct quantitative comparison.
| Evidence Dimension | Availability of peer-reviewed binding affinity data (Ki/IC50) across adenosine receptor subtypes |
|---|---|
| Target Compound Data | No published Ki, IC50, or EC50 values at any adenosine receptor subtype (A1, A2A, A2B, A3) or other pharmacological targets |
| Comparator Or Baseline | CGS 15943: hA1 Ki = 3.5 nM, hA2A Ki = 4.2 nM, hA2B Ki = 16 nM, hA3 Ki = 50 nM ; N5-phenylacetyl-CGS 15943 (12): hA3 Ki = 0.65 nM, rA1 Ki = 306 nM [1]; 2,5-diphenyl analog (13b): hA1 Ki = 51.6 nM, hA3 Ki = 11.1 nM [2] |
| Quantified Difference | Not calculable — target compound data absent; known analogs span >470-fold selectivity range depending on N5-substitution, demonstrating that structural similarity does not predict pharmacological profile |
| Conditions | Radioligand binding assays: [3H]-(R)-PIA at rat brain A1, [3H]CGS 21680 at rat A2A, [125I]AB-MECA at cloned human A3 [1]; [3H]DPCPX at recombinant human A1, [3H]ZM241385 at human A2A, [125I]AB-MECA at human A3 expressed in HEK-293 [2] |
Why This Matters
Procurement decisions relying on pharmacological assumptions from structurally related triazoloquinazolines carry unquantifiable risk because N5-substituent identity is the dominant determinant of subtype selectivity in this chemotype.
- [1] Kim YC, Ji XD, Jacobson KA. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS 15943) Are Selective for the Human A3 Receptor Subtype. J Med Chem. 1996;39(21):4142–4148. View Source
- [2] Burbiel JC, Hockemeyer J, Müller CE. 2-Amino[1,2,4]triazolo[1,5-c]quinazolines and Derived Novel Heterocycles: Syntheses and Structure-Activity Relationships of Potent Adenosine Receptor Antagonists. ChemMedChem. 2016;11(20):2272–2286. View Source
